molecular formula C22H27NO4 B14690303 Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate CAS No. 27171-94-4

Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate

Cat. No.: B14690303
CAS No.: 27171-94-4
M. Wt: 369.5 g/mol
InChI Key: JKBNWSURNXQKCQ-UHFFFAOYSA-N
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Description

Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate is a chemical compound with a complex structure that includes an ester, an amine, and an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate typically involves multiple steps, including esterification, amination, and acetylation The process begins with the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalystFinally, the acetylation of the amino group is carried out using acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate involves its interaction with specific molecular targets. The ester and amine groups allow it to bind to enzymes and receptors, modulating their activity. The aromatic ring can participate in π-π interactions, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxyethyl group enhances its solubility and stability compared to similar compounds .

Properties

CAS No.

27171-94-4

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate

InChI

InChI=1S/C22H27NO4/c1-18(24)27-16-15-23(17-20-7-4-3-5-8-20)21-13-11-19(12-14-21)9-6-10-22(25)26-2/h3-5,7-8,11-14H,6,9-10,15-17H2,1-2H3

InChI Key

JKBNWSURNXQKCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)CCCC(=O)OC

Origin of Product

United States

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